ODM-204 was developed by Orion Corporation in collaboration with various research institutions. It falls under the classification of dual-action inhibitors targeting both steroidogenesis and androgen receptor signaling pathways, making it a significant candidate in the realm of prostate cancer therapeutics .
The synthesis of ODM-204 involves several chemical processes aimed at producing a compound that effectively inhibits both cytochrome P450 17A1 and the androgen receptor. The synthesis typically includes:
Technical details regarding the specific reaction conditions and reagents used in the synthesis process are often proprietary but involve standard organic synthesis methodologies .
The molecular structure of ODM-204 features a complex arrangement that facilitates its dual action. It is characterized by:
The molecular formula of ODM-204 is reported as C22H27N3O3S, with a molecular weight of approximately 413.54 g/mol. The structural analysis indicates significant interactions with both target sites, which are critical for its therapeutic efficacy .
ODM-204 participates in several key chemical reactions during its mechanism of action:
These reactions are quantitatively analyzed using techniques such as liquid chromatography-mass spectrometry (LC-MS) to determine inhibition potency and efficacy .
The mechanism of action of ODM-204 is twofold:
Data from preclinical studies indicate that ODM-204 significantly reduces tumor growth in xenograft models and inhibits cell proliferation in vitro under androgen-dependent conditions .
Relevant analyses include stability studies and solubility assessments conducted during preclinical development phases .
ODM-204 has significant potential applications in scientific research and clinical settings:
Preclinical trials have demonstrated promising results regarding its safety profile and efficacy, paving the way for further clinical investigations .
Castration-resistant prostate cancer (CRPC) remains driven by aberrant androgen receptor (AR) signaling despite systemic androgen deprivation therapy (ADT). In CRPC, tumor cells adapt through multiple mechanisms: AR gene amplification (increasing receptor density), gain-of-function mutations (enabling activation by non-canonical ligands), and expression of constitutively active AR splice variants (e.g., AR-V7) that lack ligand-binding domains [2] [3]. Concurrently, persistent intratumoral androgen synthesis occurs via upregulation of CYP17A1, a key enzyme catalyzing two reactions essential for testosterone biosynthesis: 17α-hydroxylase converts pregnenolone to 17OH-pregnenolone, and 17,20-lyase further metabolizes this to dehydroepiandrosterone (DHEA)—a direct precursor to testosterone and dihydrotestosterone (DHT) [1] [5]. This enzyme’s dual-activity makes it a critical node in sustaining CRPC growth, as evidenced by elevated CYP17A1 expression in metastatic CRPC tissues [3].
Table 1: Key Drivers of CRPC Pathophysiology
| Molecular Mechanism | Functional Consequence | Clinical Impact |
|---|---|---|
| AR overexpression/amplification | Enhanced sensitivity to low androgen levels | Tumor proliferation despite castrate testosterone |
| AR mutations (e.g., T878A) | Promiscuous activation by non-androgenic ligands | Resistance to conventional antiandrogens |
| AR-V7 splice variant | Ligand-independent constitutive signaling | Primary resistance to CYP17A1 inhibitors (abiraterone) |
| CYP17A1 upregulation | Increased intratumoral testosterone/DHT synthesis | Bypasses systemic androgen deprivation |
First-generation AR pathway inhibitors face significant clinical challenges:
ODM-204 was designed to simultaneously block androgen production and AR signaling, overcoming key resistance pathways:
Table 2: Preclinical Profile of ODM-204 vs. Established CRPC Therapies
| Parameter | ODM-204 | Abiraterone | Enzalutamide |
|---|---|---|---|
| Primary target(s) | CYP17A1 + AR | CYP17A1 | AR |
| CYP17A1 IC50 | 22 nM | 2.8 nM | Not applicable |
| AR binding Ki | 47 nM | Weak antagonism | 36 nM |
| AR degradation | Not observed | Not observed | Not observed |
| AR-V7 inhibition | Yes (via dual action) | No | Partial |
| Corticosteroid co-administration | No | Yes | No |
CAS No.:
CAS No.: 13982-63-3
CAS No.: 13836-61-8
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8